UT-A1 Inhibition: 33-Fold Potency Gain of 4-Fluorobenzyl over 4-Chlorobenzyl Analog
In head-to-head comparison within the same assay platform (rat UT-A1 expressed in MDCK cells, fluorescence plate reader, 15-min incubation), the 4-fluorobenzyl compound (BDBM50575379) yielded an IC₅₀ of 150 nM, whereas the 4-chlorobenzyl analog (BDBM50575418) required 5000 nM to achieve comparable inhibition [1][2]. This corresponds to a 33.3-fold enhancement in UT-A1 inhibitory potency conferred solely by replacing chlorine with fluorine at the para-benzyl position.
| Evidence Dimension | UT-A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea: IC₅₀ = 5000 nM |
| Quantified Difference | 33.3-fold higher potency (fluorobenzyl vs. chlorobenzyl) |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay; 15 min incubation |
Why This Matters
Procurement decisions for UT-A1 functional assays must account for this >30-fold potency gap: substituting the chlorobenzyl analog would require approximately 33× higher test concentration to achieve equivalent target engagement, potentially exceeding solubility limits or inducing off-target effects at high micromolar concentrations.
- [1] BindingDB, BDBM50575379 (CHEMBL4852814): 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea – UT-A1 IC₅₀ = 150 nM. View Source
- [2] BindingDB, BDBM50575418 (CHEMBL4874369): 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea – UT-A1 IC₅₀ = 5000 nM. View Source
